4-[(2-Fluorophenyl)methyl]-3-methylmorpholine
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Overview
Description
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine is an organic compound with the molecular formula C12H16FNO. It is a morpholine derivative where the morpholine ring is substituted with a 2-fluorophenylmethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine typically involves the reaction of 2-fluorobenzyl chloride with 3-methylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the morpholine ring provides structural stability. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)methyl]-3-methylmorpholine
- 4-[(2-Bromophenyl)methyl]-3-methylmorpholine
- 4-[(2-Methylphenyl)methyl]-3-methylmorpholine
Uniqueness
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methyl analogs .
Biological Activity
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine is a morpholine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a fluorophenyl group, which may enhance its interaction with biological targets. Understanding the biological activity of this compound involves exploring its pharmacological properties, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H14FNO
- Molecular Weight : 219.25 g/mol
- IUPAC Name : this compound
This compound features a morpholine ring, which is a common motif in many bioactive molecules due to its ability to modulate pharmacokinetic properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an agonist for cannabinoid receptors and its antimicrobial properties.
Cannabinoid Receptor Activity
Research indicates that compounds with similar structures exhibit significant activity at cannabinoid receptors, particularly CB2 receptors. For instance, a related compound demonstrated an EC50 value of 0.37 μM for CB2 agonism, suggesting that modifications to the morpholine structure can enhance receptor affinity and selectivity .
Compound | EC50 (μM) | Target |
---|---|---|
This compound | TBD | CB2 |
Related Compound | 0.37 | CB2 |
Antimicrobial Activity
In vitro studies have shown that morpholine derivatives can exhibit antimicrobial properties. For example, compounds containing morpholine rings were tested against various bacterial strains, demonstrating promising results against Mycobacterium tuberculosis with MIC values around 0.72 μM . This suggests that this compound may also possess similar antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the morpholine structure affect biological activity. The introduction of the fluorophenyl group appears to enhance receptor binding and bioactivity. In general, lipophilic substitutions at the phenyl ring can significantly influence the pharmacokinetic profile and potency of morpholine-containing compounds .
Modification | Effect on Activity |
---|---|
Fluorine Substitution | Increased receptor affinity |
Alkyl Chain Variation | Altered solubility and stability |
Case Studies
- CB2 Agonist Studies : A study focusing on the optimization of cannabinoid receptor agonists highlighted that compounds similar to this compound showed improved binding affinities when specific substitutions were made to the morpholine ring .
- Antimicrobial Efficacy : In a screening model for tuberculosis, derivatives containing morpholine rings exhibited notable activity against H37Rv strains, which indicates the potential for developing new antibiotics based on this scaffold .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-10-9-15-7-6-14(10)8-11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELPCRJDHVFEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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